Octyl thiomaltoside

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

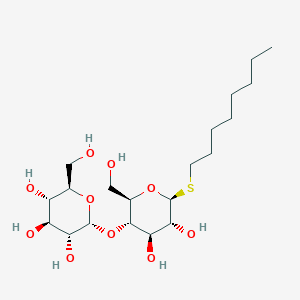

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-octylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O10S/c1-2-3-4-5-6-7-8-31-20-17(27)15(25)18(12(10-22)29-20)30-19-16(26)14(24)13(23)11(9-21)28-19/h11-27H,2-10H2,1H3/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBBNAKIOKQRJS-NQXZFOFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470574 | |

| Record name | Octyl b-D-thiomaltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148616-91-5 | |

| Record name | Octyl b-D-thiomaltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of n-Octyl-β-D-Thiomaltoside

For researchers, scientists, and drug development professionals, n-Octyl-β-D-thiomaltoside (OTM) is a critical tool for the study and manipulation of membrane proteins. This non-ionic detergent offers a gentle yet effective means of extracting these proteins from their native lipid environment, enabling their purification, structural analysis, and functional reconstitution. This guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action: Membrane Protein Solubilization

The primary mechanism of action of n-Octyl-β-D-thiomaltoside is the solubilization of integral membrane proteins without disrupting their native structure or function.[1] This process is driven by its amphiphilic nature, possessing a hydrophilic maltose head group and a lipophilic octyl tail.[1]

When introduced to a lipid bilayer containing membrane proteins, OTM molecules insert themselves into the membrane. As the concentration of OTM increases to its critical micelle concentration (CMC), the detergent molecules begin to form micelles. These micelles envelop the hydrophobic transmembrane domains of the protein, effectively replacing the native lipid environment. This results in the formation of protein-detergent-lipid mixed micelles, which are soluble in aqueous solutions. The hydrophilic maltose head groups of the OTM molecules face outwards, interacting with the aqueous solvent, while the hydrophobic tails interact with the protein's transmembrane domains.

Physicochemical Properties

The effectiveness of OTM as a detergent is rooted in its specific physicochemical properties. The following table summarizes key quantitative data for n-Octyl-β-D-thiomaltoside and the related compound, n-Octyl-β-D-thioglucopyranoside.

| Property | n-Octyl-β-D-thiomaltoside | n-Octyl-β-D-thioglucopyranoside (OTG) |

| Molecular Formula | C₂₀H₃₈O₁₀S | C₁₄H₂₈O₅S |

| Molecular Weight | 470.57 g/mol | 308.4 g/mol |

| Critical Micelle Concentration (CMC) in H₂O | 0.004% | 7.9-9.0 mM |

| Purity | ≥95% | ≥98% |

| Solubility | Soluble in water and organic solvents like DCM, DMF, and DMSO.[2] | Soluble in ethanol (~20 mg/ml), DMSO (~15 mg/ml), and DMF (~15 mg/ml).[3] |

Experimental Protocols

A generalized protocol for the solubilization of membrane proteins using OTM is outlined below. The optimal conditions, including detergent concentration and incubation time, will vary depending on the specific protein and membrane system.

Generalized Protocol for Membrane Protein Solubilization

-

Membrane Preparation: Isolate the membrane fraction containing the protein of interest from the host cells using standard cell lysis and centrifugation techniques.

-

Resuspension: Resuspend the isolated membranes in a suitable buffer (e.g., Tris-HCl, HEPES) at a protein concentration of 1-10 mg/mL.

-

Detergent Addition: Add a concentrated stock solution of OTM to the membrane suspension to achieve the desired final concentration. A common starting point is a concentration 2-5 times the CMC.

-

Solubilization: Incubate the mixture at 4°C with gentle agitation for 1-2 hours.

-

Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour to pellet any unsolubilized material.

-

Purification: The supernatant, containing the solubilized membrane protein in OTM micelles, can then be subjected to downstream purification techniques such as affinity chromatography.

Applications in Drug Development and Research

1. Protein Purification and Crystallization

OTM is widely used for the purification and crystallization of membrane proteins.[1] Its ability to maintain the native conformation of proteins is crucial for structural studies, such as X-ray crystallography and cryo-electron microscopy. The thioether linkage in OTM provides greater chemical stability compared to its oxygen-linked counterparts, making it more resistant to degradation by enzymes like β-glucosidases.[4] This stability is advantageous for long-term crystallization experiments.

2. Reconstitution into Lipid Bilayers

Following purification, membrane proteins often need to be reconstituted into artificial lipid bilayers or liposomes to study their function in a more native-like environment. OTM can be easily removed by dialysis due to its relatively high CMC, facilitating the reconstitution process.[5][6] The concentration range for successful reconstitution with octylthioglucoside, a related compound, is considerably wider than that of octylglucoside, leading to more reproducible results.[5]

3. Endotoxin Removal

In the production of biopharmaceuticals, the removal of endotoxins is a critical step. OTM has been shown to be effective in disrupting endotoxin-protein interactions, facilitating their removal during chromatography.[7][8] The mechanism of action in this context involves the disruption of both hydrophobic and electrostatic interactions between the endotoxin molecules and the target protein.[7][8] This dual-action mechanism distinguishes it from other detergents like Triton X-100, which primarily disrupt hydrophobic interactions.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. n-Octyl β-D-thioglucopyranoside - Wikipedia [en.wikipedia.org]

- 5. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characteristics of n-octyl beta-D-thioglucopyranoside, a new non-ionic detergent useful for membrane biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Endotoxin reduction in protein solutions using octyl β-D-1-thioglucopyranoside wash on chromatography media - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to n-Octyl-β-D-thiomaltoside: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the non-ionic detergent n-octyl-β-D-thiomaltoside (OTM), focusing on its chemical structure, physicochemical properties, and its applications in the study of membrane proteins. This document is intended to be a valuable resource for researchers in biochemistry, structural biology, and drug development who utilize detergents for the solubilization, purification, and reconstitution of membrane proteins.

Chemical Structure and Identity

n-Octyl-β-D-thiomaltoside is a mild, non-ionic detergent belonging to the alkyl thiomaltoside family. Its structure features a hydrophilic disaccharide headgroup (maltose) and a hydrophobic octyl tail. The anomeric carbon of the glucose unit is linked to the octyl chain via a thioether bond, which confers greater resistance to enzymatic degradation by β-glucosidases compared to its oxygen-linked counterpart, octyl maltoside.[1]

The chemical structure of n-octyl-β-D-thiomaltoside is as follows:

Chemical Formula: C₂₀H₃₈O₁₀S[2][3][4]

Systematic Name: Octyl 1-thio-β-D-maltoside

Common Synonyms: Octyl thiomaltoside, n-Octyl-β-D-thiomaltopyranoside

CAS Number: 148616-91-5[2][3][4]

SMILES: CCCCCCCCS[C@H]1--INVALID-LINK--CO)O[C@@H]2--INVALID-LINK--CO)O)O)O)O">C@@HO[3]

Physicochemical Properties

The utility of a detergent in membrane protein research is largely dictated by its physicochemical properties. The following tables summarize the key quantitative data for n-octyl-β-D-thiomaltoside.

Table 1: General Physicochemical Properties

| Property | Value | References |

| Molecular Weight | 470.57 g/mol | [2] |

| Purity | ≥95% | [2][4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, DCM, DMF, and DMSO | [4] |

Table 2: Micellar and Spectroscopic Properties

| Property | Value | Notes | References |

| Critical Micelle Concentration (CMC) | ~4 mM | In water. | |

| Aggregation Number | Not explicitly found for OTM | For the similar detergent octyl-β-D-glucopyranoside, values range from 27 to 100. | [5] |

| Micelle Molecular Weight | Not explicitly found for OTM | ||

| pH (1% w/v in H₂O) | 5.0 - 8.0 | ||

| UV Absorbance (1% w/v in H₂O) | λmax at 260 nm: ≤0.20; λmax at 280 nm: ≤0.15 | ||

| Optical Rotation ([α]D) | Not explicitly found for OTM | For the non-thio analog, n-dodecyl-β-D-maltoside, the value is +45° to +49°. | [1] |

Experimental Protocols

The primary application of n-octyl-β-D-thiomaltoside is in the solubilization and reconstitution of membrane proteins. Below is a detailed protocol for the reconstitution of an ATP-binding cassette (ABC) transporter, which can be adapted for other membrane proteins.

Reconstitution of an ABC Transporter into Liposomes

This protocol is adapted from a method for the efficient and stable reconstitution of the ABC transporter BmrA.[6]

Materials:

-

Purified ABC transporter in a buffer containing a suitable detergent (e.g., n-dodecyl-β-D-maltoside, which can be exchanged for this compound).

-

Lipid mixture (e.g., E. coli polar lipids or a defined synthetic lipid mixture) in chloroform.

-

Detergent stock solution (e.g., 10% w/v n-octyl-β-D-thiomaltoside in water).

-

Buffer E: 100 mM Tris-HCl pH 8.0, 200 mM NaCl, 20% glycerol.[6]

-

Buffer F (Dialysis Buffer): 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 5% glycerol, 0.05% NaN₃.[6]

-

Nitrogen gas source.

-

Lyophilizer.

-

Dialysis tubing (e.g., 10 kDa MWCO).

Procedure:

-

Lipid Film Preparation:

-

In a glass vial, add the desired amount of the lipid mixture in chloroform.

-

Remove the chloroform by drying the lipid solution under a gentle stream of nitrogen gas. This should result in a thin lipid film on the bottom and sides of the vial.

-

For complete removal of the solvent, place the vial under vacuum in a lyophilizer for at least 30 minutes.[6]

-

-

Lipid/Detergent Film Solubilization:

-

Dissolve the dried lipid film in half of the final desired volume of deionized water.

-

Add the remaining half of the final volume as 2x Buffer E to achieve a final lipid concentration of 5 mg/mL in 1x Buffer E.[6] The solution should appear translucent.

-

-

Mixing Protein and Lipids:

-

Dilute the purified, detergent-solubilized ABC transporter to a final concentration of 0.2 mg/mL. Ensure the detergent concentration in the protein solution is above its CMC.

-

Add the solubilized lipid/detergent mixture to the protein solution to achieve the desired lipid-to-protein ratio (LPR). Common LPRs to test are 0.5, 1, and 2 (w/w).[6]

-

-

Detergent Removal by Dialysis:

-

Transfer the protein-lipid-detergent mixture into a dialysis cassette or tubing.

-

Place the dialysis cassette in a large volume of Buffer F at room temperature. The volume of the dialysis buffer should be at least 1000 times the volume of the sample.

-

Allow dialysis to proceed for an extended period (e.g., up to 9 days), with several buffer changes, to ensure the complete removal of the detergent.[6] The slow removal of the detergent facilitates the insertion of the membrane protein into the forming lipid bilayer of the proteoliposomes.

-

-

Characterization of Proteoliposomes:

-

After dialysis, the reconstituted proteoliposomes can be harvested and analyzed for protein incorporation and functionality.

-

Techniques such as SDS-PAGE and functional assays (e.g., ATPase activity or transport assays) can be used to characterize the final product.

-

Visualization of Experimental Workflows

The following diagrams illustrate common workflows in membrane protein research where n-octyl-β-D-thiomaltoside can be a critical reagent.

General Workflow for Membrane Protein Solubilization and Purification

Caption: A generalized workflow for the solubilization and purification of a membrane protein.

Logical Flow for GPCR Purification using Gα-CT Resin

This diagram illustrates a tag-free purification method for G protein-coupled receptors (GPCRs), where this compound would be used in the initial solubilization step.[7]

Caption: Purification of a GPCR using a conformationally selective affinity matrix.

References

- 1. n-Octyl β-D-thioglucopyranoside - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. Octyl b-D-thiomaltopyranoside | 148616-91-5 | DO05739 [biosynth.com]

- 4. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 5. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Efficient and stable reconstitution of the ABC transporter BmrA for solid-state NMR studies [frontiersin.org]

- 7. A rapid, tag-free way to purify functional GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

n-Octyl-β-D-thiomaltoside: A Technical Guide to its Critical Micelle Concentration and Application in Research

For Researchers, Scientists, and Drug Development Professionals

n-Octyl-β-D-thiomaltoside (OTM) is a non-ionic detergent widely utilized in the fields of biochemistry and biophysics, particularly for the solubilization, purification, and crystallization of membrane proteins. A crucial parameter governing the behavior of any detergent in solution is its critical micelle concentration (CMC), the concentration at which individual detergent molecules (monomers) begin to self-assemble into larger aggregates known as micelles. Understanding the CMC is paramount for optimizing experimental conditions to ensure the stability and functionality of membrane proteins in a non-native environment.

Critical Micelle Concentration of n-Octyl-β-D-thiomaltoside and Related Detergents

The CMC of a detergent is influenced by factors such as the length of its hydrophobic alkyl chain and the nature of its hydrophilic headgroup. For non-ionic detergents like OTM, salts have a minimal effect on the micellar size.[1] The following table summarizes the CMC values for several non-ionic detergents that are structurally similar to n-Octyl-β-D-thiomaltoside, providing a valuable reference for estimating its CMC.

| Detergent Name | Chemical Class | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) |

| n-Octyl-β-D-glucopyranoside | Non-ionic | 292.37 | 18-20 mM |

| n-Octyl-β-D-maltoside | Non-ionic | 454.51 | 23.4 mM |

| n-Octyl-β-D-thioglucopyranoside | Non-ionic | 308.43 | 9 mM[2] |

| n-Nonyl-β-D-thiomaltoside | Non-ionic | 484.6 | 3.2 mM |

| n-Decyl-β-D-maltopyranoside | Non-ionic | - | 1.8 mM (0.087%)[3] |

| n-Dodecyl-β-D-maltopyranoside | Non-ionic | - | - |

Experimental Protocols for Determining Critical Micelle Concentration

Several biophysical techniques can be employed to determine the CMC of a detergent. These methods rely on detecting the changes in the physical properties of the detergent solution as the concentration crosses the CMC.

Fluorescence Spectroscopy using a Hydrophobic Probe

This is a widely used and sensitive method for CMC determination. It utilizes a fluorescent probe, such as Nile Red or pyrene, whose fluorescence properties change upon partitioning into the hydrophobic core of the newly formed micelles.[4][5]

Protocol using Nile Red:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the detergent (e.g., n-Octyl-β-D-thiomaltoside) in the desired buffer (e.g., phosphate-buffered saline).

-

Prepare a stock solution of Nile Red in a suitable organic solvent (e.g., ethanol).

-

-

Preparation of Serial Dilutions:

-

Prepare a series of detergent solutions in the buffer with concentrations spanning the expected CMC.

-

Add a small, constant amount of the Nile Red stock solution to each detergent dilution. Ensure the final concentration of the organic solvent is minimal to avoid affecting micellization.

-

-

Fluorescence Measurement:

-

Incubate the solutions for a period to allow for equilibration.

-

Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength for Nile Red is typically around 550 nm, and the emission is monitored in the 590-700 nm range.[4]

-

-

Data Analysis:

-

Plot the maximum fluorescence intensity as a function of the detergent concentration.

-

The plot will show two distinct linear regions. The intersection of the lines fitted to these two regions corresponds to the CMC.[4]

-

Surface Tensiometry

This classical method measures the surface tension of the detergent solution as a function of its concentration. Below the CMC, the detergent monomers adsorb at the air-water interface, reducing the surface tension. Above the CMC, the surface becomes saturated with monomers, and additional detergent molecules form micelles, leading to a plateau in the surface tension.

Protocol:

-

Prepare a series of detergent solutions of varying concentrations in the desired buffer.

-

Measure the surface tension of each solution using a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer).

-

Plot the surface tension as a function of the logarithm of the detergent concentration.

-

The CMC is determined from the inflection point of the resulting curve, where the surface tension abruptly stops decreasing.[6]

Conductivity Measurement (for ionic detergents)

This method is suitable for ionic detergents and relies on the change in the solution's conductivity upon micelle formation. While n-Octyl-β-D-thiomaltoside is non-ionic, this method is included for its general importance in CMC determination.

Protocol:

-

Prepare a series of ionic detergent solutions of increasing concentration.

-

Measure the electrical conductivity of each solution using a conductivity meter.

-

Plot the conductivity as a function of the detergent concentration.

-

The plot will show a break point , indicating the formation of micelles which have a lower mobility than the free monomers. This break point is the CMC.[7]

Visualizing Experimental Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of n-Octyl-β-D-thiomaltoside in membrane protein research.

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Caption: Solubilization and reconstitution of a membrane protein.

Caption: Detergent behavior below, at, and above the CMC.

References

- 1. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]

- 2. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mattersofmatter.eu [mattersofmatter.eu]

- 5. agilent.com [agilent.com]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. scribd.com [scribd.com]

The Amphiphilic Virtuoso: A Technical Guide to Octyl Thiomaltoside in Membrane Protein Research

For Researchers, Scientists, and Drug Development Professionals

Octyl thiomaltoside (OTM) stands as a pivotal non-ionic detergent in the intricate world of membrane protein science. Its unique amphiphilic nature, characterized by a hydrophilic maltose head and a hydrophobic octyl tail, makes it an invaluable tool for the solubilization, stabilization, and structural determination of challenging membrane-bound proteins. This technical guide delves into the core principles of OTM's function, providing detailed data, experimental protocols, and visual workflows to empower researchers in their quest to unravel the mysteries of the cell membrane.

The Amphiphilic Core: Understanding this compound's Dual Nature

The efficacy of this compound lies in its molecular architecture. The molecule consists of a polar head group, composed of a disaccharide maltose unit, and a nonpolar tail, an eight-carbon alkyl chain (octyl group). This dual characteristic is the essence of its amphiphilicity, allowing it to interact favorably with both aqueous environments and the lipid-rich core of biological membranes.

The maltose headgroup, with its multiple hydroxyl groups, readily forms hydrogen bonds with water molecules, rendering this portion of the molecule hydrophilic. Conversely, the octyl tail is hydrophobic and preferentially interacts with the nonpolar lipid tails of the membrane bilayer and the hydrophobic transmembrane domains of integral membrane proteins. This ability to bridge the polar and nonpolar worlds is what makes OTM an effective surfactant for extracting membrane proteins from their native lipid environment.

At a specific concentration, known as the Critical Micelle Concentration (CMC), individual detergent molecules self-assemble into spherical structures called micelles. In these micelles, the hydrophobic tails cluster in the core, shielded from the aqueous solvent, while the hydrophilic headgroups form the outer surface. This micellar structure is crucial for encapsulating and solubilizing membrane proteins, creating a soluble protein-detergent complex that can be purified and studied in an aqueous solution.

Quantitative Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes key quantitative data for OTM and related detergents, providing a comparative overview for experimental design.

| Property | This compound (OTM) | n-Octyl-β-D-thioglucopyranoside | n-Octyl-β-D-maltopyranoside |

| Molecular Weight ( g/mol ) | 470.58 | 308.43 | 454.51 |

| Critical Micelle Concentration (CMC) | ~0.085 mM (0.004% w/v) (estimated) | 9 mM[1] | 23.4 mM[2] |

| Aggregation Number (N) | ~47 (estimated for n-Octyl-β-D-maltopyranoside)[3] | Not widely reported | ~47[3] |

| Hydrophilic-Lipophilic Balance (HLB) | ~13.6 (calculated) | Not widely reported | Not widely reported |

Note on Estimated Values: The CMC for this compound is an estimate based on a manufacturer's technical data. The aggregation number is based on the closely related n-octyl-β-D-maltopyranoside. The HLB value was calculated using Griffin's method (HLB = 20 * (Mh / M)), where Mh is the molecular mass of the hydrophilic headgroup (maltose) and M is the total molecular mass of the detergent.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for any detergent and can be determined experimentally using various techniques. One common method is fluorescence spectroscopy using a hydrophobic probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or Nile Red.

Methodology: Fluorescence Spectroscopy with DPH

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mM) in the desired buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).

-

Prepare a stock solution of DPH in a suitable organic solvent (e.g., 1 mM in methanol).

-

-

Sample Preparation:

-

Prepare a series of dilutions of the this compound stock solution in the buffer, covering a concentration range both below and above the expected CMC.

-

To each dilution, add a small aliquot of the DPH stock solution to a final concentration of approximately 1 µM. Ensure the final concentration of the organic solvent is minimal (e.g., <0.1%) to avoid affecting micelle formation.

-

Incubate the samples in the dark for at least 30 minutes to allow for the partitioning of DPH into any micelles.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each sample using a spectrofluorometer. For DPH, the excitation wavelength is typically around 350 nm, and the emission is measured around 430 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the this compound concentration.

-

The plot will show a significant increase in fluorescence intensity as the detergent concentration surpasses the CMC, due to the incorporation of the hydrophobic DPH probe into the nonpolar core of the micelles.

-

The CMC is determined as the point of inflection in this plot, often calculated by finding the intersection of the two linear portions of the curve.

-

Membrane Protein Extraction and Purification: A Case Study with Bacteriorhodopsin

This protocol provides a general framework for the solubilization and purification of a membrane protein, using bacteriorhodopsin (bR) from Halobacterium salinarum purple membranes as an example. This method can be adapted for other membrane proteins with appropriate optimization.

Methodology: Solubilization and Purification of Bacteriorhodopsin

-

Membrane Preparation:

-

Harvest H. salinarum cells and isolate the purple membrane fraction containing bacteriorhodopsin through established procedures involving cell lysis and sucrose gradient centrifugation.

-

Resuspend the purified purple membrane pellet in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0).

-

-

Solubilization:

-

Determine the protein concentration of the membrane suspension.

-

Add a concentrated stock solution of this compound to the membrane suspension to achieve a final detergent concentration well above its CMC (e.g., 20-50 mM). The optimal detergent-to-protein ratio needs to be determined empirically but often ranges from 2:1 to 10:1 (w/w).

-

Incubate the mixture with gentle agitation (e.g., on a rotator) at 4°C for several hours to overnight to allow for complete solubilization of the membrane.

-

-

Clarification:

-

Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material and aggregated proteins.

-

Carefully collect the supernatant containing the solubilized bacteriorhodopsin-detergent complexes.

-

-

Purification (Affinity Chromatography):

-

If the bacteriorhodopsin is engineered with an affinity tag (e.g., a His-tag), proceed with immobilized metal affinity chromatography (IMAC).

-

Equilibrate a Ni-NTA (or other suitable affinity resin) column with a buffer containing a low concentration of this compound (just above the CMC, e.g., 1-2 mM) to maintain protein solubility.

-

Load the clarified supernatant onto the column.

-

Wash the column extensively with the equilibration buffer containing a low concentration of a competing agent (e.g., 20 mM imidazole for His-tagged proteins) to remove non-specifically bound proteins.

-

Elute the purified bacteriorhodopsin by increasing the concentration of the competing agent (e.g., 250 mM imidazole).

-

-

Detergent Exchange and Final Purification (Size Exclusion Chromatography):

-

The eluted protein can be further purified and the detergent can be exchanged using size exclusion chromatography (SEC).

-

Equilibrate an SEC column with a buffer containing the desired final detergent for downstream applications (which could be this compound or another detergent).

-

Load the eluted sample onto the SEC column. The protein will separate from any remaining contaminants and aggregated protein, and the buffer will be exchanged.

-

Collect the fractions containing the purified, monomeric bacteriorhodopsin.

-

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Chemical structure of this compound.

Caption: Micelle formation by this compound.

Caption: Experimental workflow for GPCR purification.

References

- 1. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

The Pivotal Role of Octyl Thiomaltoside in Modern Biochemistry: A Technical Guide

For Immediate Release

Monheim, Germany – In the intricate world of biochemistry, the study of membrane proteins presents a formidable challenge. These vital cellular components, embedded within the lipid bilayer, are notoriously difficult to isolate and analyze while preserving their native structure and function. The advent of specialized detergents has been a watershed moment for researchers, and among these, n-octyl-β-D-thiomaltoside (OTM) has emerged as a powerful tool. This technical guide provides an in-depth exploration of the core advantages of OTM, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this nonionic detergent in their work.

Unveiling the Advantages of Octyl Thiomaltoside

This compound is a nonionic detergent widely employed in the purification and crystallization of membrane proteins.[1] Its unique molecular structure, featuring a hydrophilic maltose headgroup and a hydrophobic octyl tail connected by a thioether linkage, underpins its key advantages in biochemical applications.

A primary benefit of OTM lies in its ability to gently solubilize integral membrane proteins, extracting them from their native lipid environment without causing denaturation.[1] This "mildness" is crucial for maintaining the protein's three-dimensional structure and, consequently, its biological activity. The thioether bond in OTM offers enhanced chemical stability compared to its oxygen-linked counterpart, n-octyl-β-D-maltoside, making it more resistant to enzymatic degradation by β-glucosidases. This stability is a significant asset in lengthy purification and crystallization experiments.

Comparative Analysis of Detergent Properties

The selection of an appropriate detergent is a critical step in any membrane protein study. The efficacy of a detergent is largely determined by its physicochemical properties, most notably its Critical Micelle Concentration (CMC) and Aggregation Number. The CMC is the concentration at which detergent monomers begin to self-assemble into micelles, a prerequisite for membrane solubilization. The Aggregation Number refers to the average number of detergent molecules within a single micelle.

| Detergent | Abbreviation | Type | CMC (mM) | Aggregation Number | Molecular Weight ( g/mol ) |

| n-Octyl-β-D-thiomaltoside | OTM | Nonionic | ~8.5 [2] | N/A | 470.60 [3] |

| n-Octyl-β-D-maltopyranoside | OM | Nonionic | ~19.5 - 23.4 | ~47 | 454.51 |

| n-Dodecyl-β-D-maltopyranoside | DDM | Nonionic | 0.17 | 140 | 510.62 |

| n-Decyl-β-D-maltopyranoside | DM | Nonionic | 1.8 | 119 | 482.56 |

| n-Octyl-β-D-glucopyranoside | OG | Nonionic | 20-25 | 27-100 | 292.37 |

| Lauryldimethylamine-N-oxide | LDAO | Zwitterionic | 1-2 | 95 | 229.40 |

| CHAPS | CHAPS | Zwitterionic | 4-8 | 10 | 614.88 |

Experimental Protocols: Harnessing the Power of this compound

The following protocols provide a generalized framework for the use of OTM in membrane protein research. It is crucial to note that optimal conditions, including detergent concentration and incubation times, are protein-dependent and may require empirical optimization.

Membrane Protein Solubilization

This protocol outlines the fundamental steps for extracting a target membrane protein from the cell membrane.

Materials:

-

Isolated cell membranes containing the protein of interest.

-

Solubilization Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol.

-

n-Octyl-β-D-thiomaltoside (OTM) stock solution (e.g., 10% w/v in water).

-

Protease inhibitor cocktail.

Methodology:

-

Membrane Preparation: Thaw the isolated cell membranes on ice.

-

Resuspension: Resuspend the membranes in ice-cold Solubilization Buffer to a final protein concentration of approximately 5-10 mg/mL.

-

Addition of Inhibitors: Add the protease inhibitor cocktail to the membrane suspension to prevent protein degradation.

-

Detergent Addition: Add the OTM stock solution to the membrane suspension to achieve a final concentration typically ranging from 1-2% (w/v). This concentration should be well above the CMC of OTM.

-

Incubation: Incubate the mixture on a gentle rotator or rocker at 4°C for 1-4 hours to allow for efficient solubilization.

-

Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet unsolubilized membrane fragments and other cellular debris.

-

Collection: Carefully collect the supernatant, which contains the solubilized membrane protein-OTM complexes.

Protein Crystallization

This protocol provides a general guideline for setting up crystallization trials for a purified membrane protein solubilized in OTM.

Materials:

-

Purified and concentrated membrane protein in a buffer containing OTM (typically just above its CMC).

-

Crystallization screen solutions (various precipitants, salts, and buffers).

-

Crystallization plates (e.g., sitting or hanging drop vapor diffusion plates).

Methodology:

-

Protein Preparation: Ensure the purified protein sample is monodisperse and free of aggregates by techniques such as size-exclusion chromatography. The final OTM concentration in the protein sample should be minimized to a level that maintains protein solubility and stability.

-

Crystallization Setup:

-

Pipette the crystallization screen solutions into the reservoirs of the crystallization plate.

-

In a sitting or hanging drop setup, mix a small volume of the protein solution with an equal volume of the reservoir solution.

-

-

Incubation: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and protect them from vibrations.

-

Monitoring: Regularly monitor the drops under a microscope for the formation of crystals over several days to weeks.

-

Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, salt, and OTM, as well as the pH of the buffer.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows in which this compound plays a crucial role.

Conclusion

N-octyl-β-D-thiomaltoside stands out as a versatile and effective detergent for the study of membrane proteins. Its gentle solubilizing action, coupled with its enhanced stability, provides researchers with a reliable tool to unlock the structural and functional secrets of this challenging class of proteins. By understanding its properties and employing optimized protocols, scientists can significantly advance their research in areas ranging from fundamental cell biology to structure-based drug design. This guide serves as a foundational resource to aid in the successful application of this compound in the laboratory.

References

An In-depth Technical Guide to the Solubility and Stability of Octyl Thiomaltoside in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Octyl-β-D-thiomaltopyranoside, commonly referred to as octyl thiomaltoside (OTM), is a non-ionic detergent that has garnered significant interest in the fields of biochemistry and drug development. Its utility primarily lies in the solubilization, stabilization, and crystallization of membrane proteins. As a structural analog of the widely used n-octyl-β-D-maltopyranoside, this compound distinguishes itself through the substitution of an oxygen atom with a sulfur atom in the glycosidic bond. This modification confers unique properties, notably an enhanced resistance to enzymatic degradation by glycosidases, making it a valuable tool for the study of glycoproteins and other biological systems where enzymatic activity is a concern. This technical guide provides a comprehensive overview of the solubility and stability of this compound in aqueous solutions, presenting key physicochemical data, detailed experimental protocols, and visual workflows to aid researchers in its effective application.

Physicochemical Properties of this compound

The behavior of this compound in aqueous solutions is dictated by its amphipathic nature, possessing a hydrophilic maltose headgroup and a hydrophobic octyl tail. A critical parameter governing its use is the Critical Micelle Concentration (CMC), the concentration at which individual detergent molecules (monomers) begin to self-assemble into micelles. Above the CMC, the detergent is capable of solubilizing hydrophobic molecules, such as membrane proteins, by encapsulating them within these micellar structures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₈O₁₀S | [1] |

| Molecular Weight | 470.57 g/mol | [1] |

| Critical Micelle Concentration (CMC) | 8.5 - 9.0 mM | [2][3] |

| Solubility in Water | Soluble | [4] |

| Appearance | White to off-white solid | [4] |

Solubility of this compound

This compound is readily soluble in water and various aqueous buffers commonly employed in biological research. Its high solubility is advantageous for preparing concentrated stock solutions and for its use in a wide range of experimental conditions.

Table 2: Solubility Data for this compound

| Solvent | Solubility | Notes |

| Water | Readily soluble | Forms clear solutions. |

| Aqueous Buffers (e.g., PBS, Tris, HEPES) | Readily soluble | Compatible with a wide range of common biological buffers. |

Stability of this compound in Aqueous Solutions

A key advantage of this compound is its enhanced chemical stability compared to its oxygen-linked counterpart, octyl maltoside. The thioether linkage in this compound is significantly more resistant to hydrolysis, particularly enzymatic hydrolysis by β-glucosidases.[3] This makes it an ideal choice for long-term experiments and for studies involving cellular extracts or other biological samples that may contain glycosidase activity.

While inherently more stable, the long-term stability of this compound in aqueous solutions can be influenced by factors such as pH and temperature. At extreme pH values and elevated temperatures, acid- or base-catalyzed hydrolysis of the glycosidic bond can occur over time. For optimal stability, it is recommended to store aqueous solutions of this compound at neutral pH and refrigerated (2-8 °C) or frozen for long-term storage.

Table 3: Factors Affecting the Stability of this compound in Aqueous Solutions

| Factor | Effect on Stability | Recommendations |

| pH | Stable in neutral and mildly acidic/alkaline conditions. Extremes in pH can lead to hydrolysis over time. | For long-term storage, maintain a pH between 6.0 and 8.0. |

| Temperature | Stable at room temperature for short periods. Elevated temperatures can accelerate hydrolysis. | For short-term use, store at 2-8 °C. For long-term storage, store frozen at -20 °C or below. |

| Enzymatic Degradation | Highly resistant to degradation by β-glucosidases. | Suitable for use in biological systems containing glycosidase activity. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of this compound solutions.

Protocol 1: Determination of Aqueous Solubility

Objective: To determine the maximum solubility of this compound in a specific aqueous buffer.

Materials:

-

This compound powder

-

Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Volumetric flasks

-

Centrifuge

-

Spectrophotometer or other analytical instrument for quantification (e.g., HPLC)

Procedure:

-

Prepare a series of saturated solutions by adding excess this compound powder to a known volume of the aqueous buffer in separate flasks.

-

Stir the solutions vigorously at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

After equilibration, centrifuge the solutions at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred.

-

Quantify the concentration of dissolved this compound in the supernatant using a suitable analytical method. A common method is to use a colorimetric assay for carbohydrates or a more specific method like High-Performance Liquid Chromatography (HPLC).

-

The highest concentration measured represents the equilibrium solubility of this compound under the tested conditions.

References

A Guide to High-Purity n-Octyl-β-D-thiomaltoside for Researchers and Drug Development Professionals

An in-depth technical guide on the sourcing, specifications, and application of high-purity n-Octyl-β-D-thiomaltoside for the study of membrane proteins. This guide is intended for researchers, scientists, and drug development professionals engaged in the extraction, purification, and structural analysis of membrane proteins.

Introduction to n-Octyl-β-D-thiomaltoside

n-Octyl-β-D-thiomaltoside (OTM) is a non-ionic detergent that has become an invaluable tool in the field of membrane biochemistry. Its amphipathic nature, with a hydrophilic maltose headgroup and a hydrophobic octyl tail linked by a thioether bond, allows for the effective solubilization of integral membrane proteins from their native lipid environment. The sulfur linkage in OTM confers greater chemical stability compared to its oxygen-linked counterpart, n-octyl-β-D-maltoside. This stability, combined with a relatively high critical micelle concentration (CMC), facilitates its removal during protein purification and reconstitution steps. These properties make OTM a preferred choice for stabilizing membrane proteins, including G-protein coupled receptors (GPCRs), transporters, and ion channels, for downstream applications such as structural biology and functional assays.

Commercial Suppliers and Product Specifications

A variety of life science companies supply high-purity n-Octyl-β-D-thiomaltoside for research and development purposes. The quality and purity of the detergent are critical for experimental success, as impurities can interfere with protein stability and function. Below is a compilation of key specifications from several prominent suppliers.

| Supplier | Product Name | Purity | Molecular Weight ( g/mol ) | CAS Number | Critical Micelle Concentration (CMC) in H₂O |

| Calibre Scientific (Molecular Dimensions) | n-Octyl-β-D-Thiomaltopyranoside, Anagrade | Information not available | Not specified | Not specified | Not specified |

| Creative Biolabs | n-Octyl-β-D-Thiomaltopyranoside | ≥ 99% by HPLC | 470.6 | 148616-91-5 | 0.004% |

| Sigma-Aldrich | n-Octyl-β-D-maltoside | ≥ 99.0% (HPLC) | 454.51 (for maltoside) | 82494-08-4 (for maltoside) | 23.4 mM (for maltoside) |

| Dojindo Molecular Technologies Inc. | n-Nonyl-β-D-thiomaltoside | 98.0% (GC) | 484.60 | 148565-55-3 | 2.4 mM |

| Glycon Biochemicals GmbH | n-Octyl β-maltoside (OM) | > 99% (HPLC) | Not specified | Not specified | ~20 mM |

| CD BioGlyco | Octyl thiomaltoside | ≥95% | 470.6 | 148616-91-5 | Not specified |

| ChemScene | This compound | ≥95% | 470.57 | 148616-91-5 | Not specified |

| Anatrace | n-Octyl-β-D-Thioglucopyranoside, Anagrade | ≥ 99% β+α (by HPLC) | 308.4 | 85618-21-9 | ~9 mM |

| Cayman Chemical | n-Octyl-β-D-thioglucopyranoside | ≥98% | 308.4 | 85618-21-9 | Not specified |

Note: Some specifications are for structurally related compounds (n-Octyl-β-D-maltoside, n-Nonyl-β-D-thiomaltoside, or n-Octyl-β-D-thioglucopyranoside) as data for n-Octyl-β-D-thiomaltoside was not available from all listed suppliers. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

Key Experimental Protocols

The successful use of n-Octyl-β-D-thiomaltoside in membrane protein research hinges on the optimization of experimental protocols. Below are detailed methodologies for common applications.

I. Solubilization of Membrane Proteins from a Cell Membrane Preparation

This protocol outlines the general steps for extracting a target membrane protein from a prepared cell membrane fraction.

Materials:

-

Cell membrane pellet expressing the target protein

-

Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitors

-

n-Octyl-β-D-thiomaltoside (OTM) stock solution (e.g., 10% w/v in water)

-

Ultracentrifuge and appropriate tubes

-

End-over-end rotator or magnetic stirrer

-

Bradford or BCA protein assay reagents

Methodology:

-

Resuspend Membranes: Thaw the cell membrane pellet on ice and resuspend it in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL. Ensure the suspension is homogenous by gentle pipetting or douncing.

-

Detergent Addition: Add the 10% OTM stock solution to the membrane suspension to achieve a final concentration that is above its CMC and typically in a 2:1 to 10:1 detergent-to-protein mass ratio. A common starting point is a final OTM concentration of 1% (w/v).

-

Incubation: Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., on an end-over-end rotator) to allow for the disruption of the lipid bilayer and solubilization of the membrane proteins.

-

Clarification: Pellet the insoluble material by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.

-

Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane proteins in OTM micelles.

-

Determine Protein Concentration: Measure the protein concentration of the solubilized fraction using a Bradford or BCA assay. It is advisable to include the solubilization buffer with detergent as a blank.

-

Assess Solubilization Efficiency: Analyze a sample of the solubilized fraction and the insoluble pellet by SDS-PAGE and Western blotting (if an antibody is available) to determine the efficiency of solubilization for the target protein.

II. Reconstitution of a Purified Membrane Protein into Liposomes

This protocol describes the process of re-inserting a purified, detergent-solubilized membrane protein into a lipid bilayer, forming proteoliposomes.

Materials:

-

Purified, OTM-solubilized membrane protein

-

Lipids (e.g., a mixture of POPC and POPG) dissolved in chloroform

-

Reconstitution Buffer: 20 mM HEPES pH 7.4, 100 mM KCl

-

n-Octyl-β-D-thiomaltoside (OTM)

-

Dialysis tubing or cassettes (with an appropriate molecular weight cut-off, e.g., 10 kDa)

-

Bio-Beads SM-2 or similar hydrophobic adsorbent

-

Rotary evaporator

-

Bath sonicator

Methodology:

-

Prepare Lipid Film: In a round-bottom flask, combine the desired lipids in chloroform. Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 1 hour to remove residual solvent.

-

Hydrate Lipid Film: Hydrate the lipid film with Reconstitution Buffer containing OTM at a concentration well above its CMC (e.g., 20 mM) to form lipid-detergent mixed micelles. This can be facilitated by vortexing and bath sonication until the solution is clear.

-

Mix Protein and Micelles: Combine the purified, OTM-solubilized membrane protein with the lipid-detergent mixed micelles at a desired protein-to-lipid ratio (e.g., 1:100 w/w). Incubate the mixture on ice for 30-60 minutes.

-

Detergent Removal: Remove the OTM to allow for the formation of proteoliposomes. This is typically achieved by:

-

Dialysis: Place the mixture in a dialysis cassette and dialyze against a large volume of detergent-free Reconstitution Buffer at 4°C. Perform several buffer changes over 48-72 hours.

-

Hydrophobic Adsorption: Add Bio-Beads to the mixture (e.g., 100 mg per 1 mL of solution) and incubate with gentle mixing at 4°C. Replace the beads with fresh ones every few hours for a total of 3-4 changes.

-

-

Harvest Proteoliposomes: After detergent removal, the resulting proteoliposome suspension can be collected and stored at 4°C or flash-frozen in liquid nitrogen for long-term storage.

-

Characterization: Characterize the proteoliposomes for protein incorporation and orientation using techniques such as SDS-PAGE, sucrose density gradient centrifugation, and functional assays.

Visualizing Experimental Workflows

The following diagrams illustrate the key processes in which n-Octyl-β-D-thiomaltoside is utilized.

Conclusion

High-purity n-Octyl-β-D-thiomaltoside is a robust and versatile detergent for the study of membrane proteins. Its favorable chemical properties and the commercial availability of high-purity grades make it a staple in academic and industrial research settings. The successful application of OTM is highly dependent on the careful optimization of experimental conditions for each specific protein of interest. This guide provides a foundational understanding of the sourcing, specifications, and key protocols to aid researchers and drug development professionals in their endeavors to unravel the complexities of membrane protein structure and function.

Synthesis and Purification of n-Octyl-β-D-thiomaltoside: A Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of n-Octyl-β-D-thiomaltoside (OTM), a non-ionic detergent crucial for the solubilization and stabilization of membrane proteins for structural and functional studies. This document outlines a representative laboratory-scale synthetic route, detailed purification protocols, and the workflow for its application in membrane protein extraction.

Introduction

n-Octyl-β-D-thiomaltoside is a valuable surfactant in membrane biochemistry, prized for its ability to gently extract proteins from the lipid bilayer while preserving their native structure and function. Its higher critical micelle concentration (CMC) compared to some other detergents facilitates its removal during purification processes. The thioether linkage in OTM also confers resistance to enzymatic degradation by β-glucosidases, enhancing its stability in biological systems.

Physicochemical Properties

A summary of the key physicochemical properties of n-Octyl-β-D-thiomaltoside is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₈O₁₀S | |

| Molecular Weight | 470.6 g/mol | [1] |

| CAS Number | 148616-91-5 | [2] |

| Appearance | White to off-white crystalline solid | |

| Solubility in Water | ≥ 20% (w/v) at 0-5°C | [2] |

| Critical Micelle Concentration (CMC) | ~1.5-2.5 mM |

Synthesis of n-Octyl-β-D-thiomaltoside

The synthesis of n-Octyl-β-D-thiomaltoside is a multi-step process that begins with the readily available disaccharide, maltose. The following is a representative protocol adapted from established methods for analogous thioglycosides.

Synthetic Pathway Overview

The overall synthetic strategy involves the peracetylation of maltose, followed by the introduction of the thio-octyl group at the anomeric carbon, and concluding with deacetylation to yield the final product.

Caption: Synthetic pathway for n-Octyl-β-D-thiomaltoside.

Experimental Protocol: Synthesis

Step 1: Peracetylation of Maltose

-

To a stirred solution of maltose in acetic anhydride, add sodium acetate as a catalyst.

-

Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the mixture and pour it into ice-water.

-

Collect the precipitated octa-O-acetyl-β-D-maltose by filtration and wash with water.

-

Dry the product under vacuum.

Step 2: Formation of Hepta-O-acetyl-α-D-maltosyl Bromide

-

Dissolve the peracetylated maltose in a minimal amount of dichloromethane.

-

Add a solution of hydrogen bromide in acetic acid dropwise at 0°C.

-

Stir the reaction mixture at room temperature until completion (TLC).

-

Pour the reaction mixture into ice-water and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude bromide.

Step 3: Formation of the Isothiuronium Salt

-

Dissolve the crude maltosyl bromide in acetone.

-

Add thiourea to the solution and stir at room temperature.

-

The isothiuronium salt will precipitate out of the solution. Collect the solid by filtration and wash with cold acetone.

Step 4: Synthesis of n-Octyl-hepta-O-acetyl-β-D-thiomaltoside

-

Suspend the isothiuronium salt in a biphasic solvent system (e.g., chloroform and water).

-

Add potassium carbonate and sodium metabisulfite to the mixture to generate the thiol intermediate in situ.

-

Add n-octyl bromide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Stir the reaction vigorously at room temperature until the starting material is consumed (TLC).

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the solution to obtain the crude protected n-Octyl-β-D-thiomaltoside.

Step 5: Deacetylation to n-Octyl-β-D-thiomaltoside

-

Dissolve the crude protected product in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, neutralize the solution with an acidic ion-exchange resin.

-

Filter the resin and concentrate the filtrate under reduced pressure to obtain the crude n-Octyl-β-D-thiomaltoside.

Purification of n-Octyl-β-D-thiomaltoside

Purification of the crude product is essential to remove unreacted starting materials, by-products, and residual solvents. A combination of column chromatography and recrystallization is typically employed to achieve high purity (≥99%).

Purification Workflow

Caption: Purification workflow for n-Octyl-β-D-thiomaltoside.

Experimental Protocol: Purification

1. Silica Gel Column Chromatography

-

Prepare a silica gel slurry in the chosen eluent system (e.g., a gradient of methanol in dichloromethane).

-

Pack a glass column with the slurry.

-

Dissolve the crude OTM in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the solvent system, gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

2. Recrystallization

-

Dissolve the product from column chromatography in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethanol and ethyl acetate).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified n-Octyl-β-D-thiomaltoside crystals under vacuum.

Quantitative Data for Purification

| Purification Step | Typical Purity of Starting Material | Eluent/Solvent System | Expected Purity of Final Product |

| Column Chromatography | 70-85% | Dichloromethane/Methanol gradient | >95% |

| Recrystallization | >95% | Ethanol or Ethanol/Ethyl Acetate | ≥99% |

Application in Membrane Protein Extraction

n-Octyl-β-D-thiomaltoside is widely used for the solubilization of membrane proteins. The general workflow for this application is depicted below.

Caption: Workflow for membrane protein extraction using OTM.

Experimental Protocol: Membrane Protein Solubilization

-

Cell Lysis and Membrane Isolation:

-

Harvest cells expressing the target membrane protein.

-

Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

-

Lyse the cells using an appropriate method (e.g., sonication, French press).

-

Isolate the membrane fraction by ultracentrifugation.

-

-

Solubilization:

-

Resuspend the membrane pellet in a buffer containing n-Octyl-β-D-thiomaltoside at a concentration above its CMC (typically 1-2% w/v).

-

Incubate the mixture with gentle agitation for 1-4 hours at 4°C.

-

-

Clarification and Purification:

-

Separate the solubilized proteins from the insoluble material by ultracentrifugation.

-

The supernatant containing the protein-detergent micelles can then be subjected to further purification steps, such as affinity chromatography.

-

Conclusion

This technical guide provides a framework for the synthesis, purification, and application of n-Octyl-β-D-thiomaltoside in a laboratory setting. The provided protocols are representative and may require optimization based on the specific experimental context. The purity of the detergent is paramount for reproducible results in membrane protein studies, and the purification steps outlined are critical for achieving the required quality.

References

Safety and Handling of Octyl Thiomaltoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for n-Octyl-β-D-thiomaltoside, a non-ionic detergent used in membrane protein research. Due to a lack of extensive, specific toxicological data for this compound, the information presented is largely based on data from structurally similar compounds, such as n-Octyl-β-D-maltopyranoside and n-Octyl-β-D-thioglucopyranoside, as well as general best practices for handling laboratory chemicals of unknown toxicity. It is imperative that users exercise caution and adhere to all institutional and regulatory safety protocols. This guide is intended for research use only and is not approved for use in humans or in clinical diagnosis.[1]

Introduction to Octyl Thiomaltoside

n-Octyl-β-D-thiomaltoside is a non-ionic detergent valued in biochemical and drug development applications for its ability to solubilize and stabilize membrane proteins.[1] Its amphipathic nature, with a hydrophilic maltose headgroup and a hydrophobic octyl tail linked by a thioether bond, allows it to disrupt lipid-lipid and lipid-protein interactions without denaturing the protein structure. The thioether linkage confers resistance to degradation by β-glucosidases, offering greater stability in certain experimental contexts.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is the first step in ensuring its safe handling. The table below summarizes the key characteristics of this compound and related compounds.

| Property | Value | Compound |

| Molecular Formula | C₂₀H₃₈O₁₀S | n-Octyl-β-D-thiomaltoside |

| Molecular Weight | 470.58 g/mol | n-Octyl-β-D-thiomaltoside |

| Appearance | Solid or powder | n-Octyl-β-D-thiomaltoside |

| Solubility | Soluble in water (≥ 20% at 0-5°C), DCM, DMF, and DMSO.[1][2] | n-Octyl-β-D-thiomaltoside |

| Purity | ≥95% | n-Octyl-β-D-thiomaltoside[2] |

| Storage Temperature | Recommended: -20°C or 4°C | n-Octyl-β-D-thiomaltoside[3] |

| Critical Micelle Concentration (CMC) | Not available | n-Octyl-β-D-thiomaltoside |

| CMC of n-Nonyl-β-D-thiomaltoside | 2.4 mM | n-Nonyl-β-D-thiomaltoside[4] |

Hazard Identification and GHS Classification

As of the latest available information, n-Octyl-β-D-thiomaltoside has not been thoroughly investigated for its chemical, physical, and toxicological properties.[2] Consequently, it is not currently classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][5][6] However, the absence of a formal classification does not imply that the substance is harmless. It should be handled with the care afforded to all laboratory chemicals with unknown toxicological profiles.

Potential Hazards:

-

Eye Contact: May cause irritation and slight corneal injury.[2]

-

Skin Contact: May cause flushing and potentially irritation or an allergic reaction.[2]

-

Inhalation: Inhalation of dust may cause irritation to the nasal mucosa.[2]

-

Ingestion: While acute toxicity is unknown, chronic or excessive ingestion may lead to adverse effects.[2]

First-Aid Measures

In the event of exposure to this compound, the following first-aid procedures should be followed promptly.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek medical attention if irritation persists.[2] |

| Skin Contact | Remove contaminated clothing.[5] Flush the affected area with plenty of water, followed by washing with soap and water.[2] Seek medical attention if irritation develops or persists.[2] |

| Inhalation | Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2] Seek immediate medical attention.[2] |

| Ingestion | Rinse mouth with water.[5] Drink water and seek immediate medical attention.[2] Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] |

Handling and Storage

Proper handling and storage procedures are critical to minimizing the risk of exposure and maintaining the integrity of the compound.

Handling:

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.

-

Avoid creating dust when handling the solid form.

-

Use appropriate personal protective equipment (PPE) as detailed in the next section.

-

Avoid contact with eyes, skin, and clothing.

-

Wash hands thoroughly after handling.

-

For industrial or occupational use only; not for consumer sale or use.[7]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperatures are typically -20°C or 4°C to ensure stability.[3]

-

Keep away from strong oxidizing agents, as violent reactions can occur.[5][6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles with side shields meeting ANSI Z87.1 or equivalent standards. | To protect against splashes and dust. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber) tested according to EN 374.[5] | To prevent skin contact. Inspect gloves for any signs of degradation before use. |

| Body Protection | A laboratory coat should be worn at all times. | To protect personal clothing from contamination. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter is recommended. | To prevent inhalation of dust particles. |

Experimental Protocol: Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of a research chemical with unknown toxicity, such as this compound.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. cdn.moleculardimensions.com [cdn.moleculardimensions.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Dojindo Molecular Technologies Inc N-NONYL-B-D-THIOMALTOSIDE (1G), CAS: | Fisher Scientific [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. carlroth.com [carlroth.com]

- 7. n-Octyl b- D -maltoside = 99.0 HPLC 82494-08-4 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Membrane Protein Extraction Using n-Octyl-β-D-thiomaltoside (OTM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Octyl-β-D-thiomaltoside (OTM) is a non-ionic detergent that has emerged as a valuable tool for the solubilization and purification of integral membrane proteins. Its chemical structure, featuring a hydrophilic maltose headgroup and a hydrophobic octyl tail linked by a sulfur atom, imparts properties that can be advantageous for maintaining the structural and functional integrity of sensitive membrane protein targets. The sulfur linkage in OTM offers greater resistance to chemical and enzymatic degradation compared to its oxygen-linked counterpart, n-octyl-β-D-maltoside. This application note provides a detailed protocol for the extraction of membrane proteins using OTM, alongside comparative data with other commonly used detergents, to guide researchers in optimizing their protein purification strategies.

Physicochemical Properties of Common Detergents

The selection of an appropriate detergent is critical for the successful extraction and stabilization of membrane proteins.[1] The table below summarizes the key physicochemical properties of OTM's analogue, n-octyl-β-D-thioglucopyranoside (OTG), and other frequently used detergents to aid in this selection process. A detergent's Critical Micelle Concentration (CMC) is a crucial parameter; solubilization of membrane proteins generally requires a detergent concentration significantly above the CMC.[2][3]

| Detergent | Type | Molecular Weight ( g/mol ) | CMC (mM) | Micelle Aggregation Number |

| n-Octyl-β-D-thioglucopyranoside (OTG) | Non-ionic | 308.4 | 9[4] | ~84[5] |

| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 510.6 | ~0.17 | ~98[1] |

| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic | - | ~0.01[1] | ~91[1] |

| Lauryldimethylamine-N-oxide (LDAO) | Zwitterionic | 229.4 | ~1-2[1] | ~75[1] |

| Triton X-100 | Non-ionic | ~625 | ~0.24[6] | ~100-155 |

Comparative Efficacy of Detergents on Membrane Protein Stability

The choice of detergent can significantly impact the stability of the extracted membrane protein. A common method to assess this is by measuring the thermal stability (melting temperature, Tm) of the protein in the presence of different detergents. A higher Tm generally indicates greater protein stability. The following table presents comparative data on the thermal stability of a membrane protein in various detergents, including the glucoside analogue of OTM (n-octyl-β-D-glucopyranoside, OG), which can serve as a proxy for OTM's performance. For some sensitive proteins like GPCRs, OG has been observed to be a relatively harsher detergent compared to DDM.[3]

| Detergent | Melting Temperature (Tm) of a Model Membrane Protein (°C) |

| n-Octyl-β-D-glucopyranoside (OG) | 32.2[1] |

| n-Dodecyl-β-D-maltoside (DDM) | 45.7[1] |

| Lauryl Maltose Neopentyl Glycol (LMNG) | 50.9[1] |

| n-Undecyl-β-d-Maltopyranoside (UDM) | 43.4[1] |

Experimental Protocols

The following protocols provide a general framework for the extraction of membrane proteins using OTM. Optimization of parameters such as detergent concentration, buffer composition, incubation time, and temperature is crucial for each specific target protein.

Protocol 1: General Membrane Protein Extraction from Cultured Cells

This protocol outlines the fundamental steps for isolating membrane fractions and subsequent solubilization of a target protein.

Materials:

-

Cell pellet expressing the target membrane protein

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail)

-

Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% glycerol)

-

n-Octyl-β-D-thiomaltoside (OTM) stock solution (e.g., 10% w/v in water)

-

Dithiothreitol (DTT) stock solution (e.g., 1 M)

Procedure:

-

Cell Harvesting and Lysis:

-

Membrane Isolation:

-

Centrifuge the cell lysate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.[7]

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.[7]

-

Discard the supernatant containing the cytosolic fraction.

-

Wash the membrane pellet with Lysis Buffer to remove residual cytosolic proteins and re-pellet by ultracentrifugation.

-

-

Membrane Protein Solubilization:

-

Resuspend the membrane pellet in Solubilization Buffer to a protein concentration of approximately 5-10 mg/mL.

-

Add DTT to a final concentration of 1-10 mM to maintain a reducing environment.[8]

-

From the stock solution, add OTM to the membrane suspension to achieve the desired final concentration. A starting point is typically 0.5% - 2.0% (w/v).

-

Incubate the mixture at 4°C with gentle agitation for 1-4 hours.[1]

-

-

Clarification of Solubilized Proteins:

-

Centrifuge the solubilized membrane suspension at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.[7]

-

Carefully collect the supernatant, which contains the solubilized membrane proteins in OTM micelles. This fraction is now ready for downstream purification steps such as affinity chromatography.

-

Protocol 2: Two-Step Solubilization for Selective Extraction

This protocol, adapted from a method using the related detergent OTG, can be employed for the selective extraction of specific membrane proteins, potentially separating them from other membrane components like lipopolysaccharides (LPS).[8]

Procedure:

-

Initial Extraction (Depletion of Unwanted Components):

-

Resuspend the isolated membranes in a buffer (e.g., PBS) containing a lower concentration of OTM (e.g., below or near its CMC).

-

Incubate at a specific temperature (e.g., 37°C) for 60 minutes.[8]

-

Centrifuge at high speed (e.g., 40,000 x g) for 20 minutes.[8] The supernatant will contain highly soluble components, while the target protein may remain in the pellet.

-

-

Target Protein Extraction:

-

Resuspend the pellet from the previous step in a buffer containing a higher concentration of OTM (e.g., 1%) and additives such as 10 mM DTT and varying concentrations of NaCl (e.g., 250 mM) to optimize extraction.[8]

-

Incubate at 37°C for 60 minutes.[8]

-

Centrifuge at high speed to pellet any remaining insoluble material. The supernatant will contain the solubilized target protein.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for membrane protein extraction and purification.

References

- 1. benchchem.com [benchchem.com]

- 2. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 4. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Integral Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. ugr.es [ugr.es]

Step-by-Step Guide to Solubilizing GPCRs with Octyl Thiomaltoside: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the solubilization of G-protein coupled receptors (GPCRs) using the non-ionic detergent n-Octyl-β-D-thiomaltoside (OTM). These application notes and protocols are intended to offer a comprehensive resource for researchers aiming to extract and stabilize GPCRs for downstream biochemical and structural analysis.

Introduction to GPCR Solubilization and Octyl Thiomaltoside

G-protein coupled receptors (GPCRs) represent the largest family of integral membrane proteins and are crucial targets for drug discovery. Their extraction from the native lipid bilayer is a critical first step for in-depth characterization. This process, known as solubilization, requires the use of detergents to disrupt the cell membrane and create a stable, aqueous-soluble protein-detergent micelle complex.

The choice of detergent is paramount for maintaining the structural integrity and biological function of the GPCR. n-Octyl-β-D-thiomaltoside (OTM) is a non-ionic detergent that offers a compelling alternative to more commonly used detergents like n-dodecyl-β-D-maltoside (DDM). The thioether linkage in OTM provides greater chemical stability compared to the glycosidic bond in its oxygen-containing analog, n-octyl-β-D-maltoside.

Physicochemical Properties of this compound and Related Detergents

Understanding the properties of the detergent is essential for optimizing solubilization protocols. Below is a comparison of OTM with other commonly used non-ionic detergents.

| Property | n-Octyl-β-D-thiomaltoside (OTM) | n-Dodecyl-β-D-maltoside (DDM) | n-Octyl-β-D-glucoside (OG) |

| Molecular Weight ( g/mol ) | 470.57 | 510.62 | 292.37 |

| Critical Micelle Concentration (CMC) in H₂O | ~0.004 mM[1] | ~0.17 mM | ~20-25 mM |

| Aggregation Number | Not widely reported | ~140 | 80-100 |

| Micelle Molecular Weight (kDa) | Not widely reported | ~71.5 | ~25 |

| Chemical Class | Thio-maltoside | Maltoside | Glucoside |

Experimental Protocols